5-Chloro-2-methyl-4-isothiazolin-3-one

Übersicht

Beschreibung

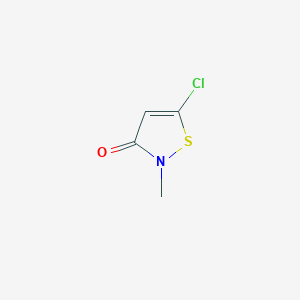

Methylchloroisothiazolinone is an organic compound with the chemical formula C4H4ClNOS. It is a member of the isothiazolinone class of heterocycles, which are widely used as biocides. This compound is a white solid that melts near room temperature and is known for its effectiveness against a broad spectrum of microorganisms, including gram-positive and gram-negative bacteria, yeast, and fungi .

Vorbereitungsmethoden

Methylchloroisothiazolinone is synthesized through the cyclization of amides derived from carboxylic acid precursors. The synthetic route typically involves the reaction of 3-chloro-2-methylpropionamide with sulfur monochloride, followed by cyclization to form the isothiazolinone ring . Industrial production methods often employ high-performance liquid chromatography (HPLC) for the quantification and purification of the compound .

Analyse Chemischer Reaktionen

Methylchloroisothiazolinon durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Die aktive Schwefelgruppe der Verbindung ermöglicht es ihr, Thiol-haltige Reste zu oxidieren, wodurch die meisten aeroben und anaeroben Bakterien effektiv abgetötet werden . Zu den häufig verwendeten Reagenzien bei diesen Reaktionen gehören Schwefelmonochlorid und verschiedene Oxidationsmittel. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind in der Regel stabilere Derivate der ursprünglichen Verbindung .

Wissenschaftliche Forschungsanwendungen

Industrial and Consumer Products

Antimicrobial Preservative:

CMI is primarily used as a preservative in cosmetics, personal care products, paints, emulsions, and cutting oils. Its effectiveness in preventing microbial contamination makes it a crucial ingredient in products such as lotions, shampoos, and makeup removers. The compound operates by disrupting microbial enzymes essential for RNA and protein synthesis, effectively halting the growth of bacteria and fungi .

Water Treatment:

In water storage and cooling systems, CMI is employed to control microbial growth. Its application in hydraulic fracturing fluids also highlights its versatility in industrial settings .

Biological and Pharmacological Research

Biocide Studies:

Research has demonstrated CMI's efficacy as a biocide in biodiesel formulations. A study involving rat alveolar macrophages indicated that CMI significantly inhibited the phagocytic oxidative burst, showcasing its potential implications for biodiesel stability and microbial control . This biocidal activity is critical for ensuring the longevity and safety of biodiesel products.

Genotoxicity Potential:

Recent investigations have identified CMI as a compound with significant genotoxicity signals. High-throughput screening assays have been utilized to assess its potential risks, emphasizing the need for careful evaluation of its use in consumer products .

Health Implications and Case Studies

Dermatological Reactions:

Despite its beneficial uses, CMI has been associated with allergic reactions and skin sensitization. A notable case study highlighted two instances of toxic lung injury linked to exposure to products containing CMI/Methylisothiazolinone (MIT). Both cases involved young children who exhibited severe respiratory symptoms after exposure to household products containing these compounds . This underscores the importance of monitoring exposure levels, particularly in sensitive populations such as children.

Contact Allergy:

Research indicates that CMI can induce contact dermatitis, particularly among individuals with prior sensitization. In a clinical setting, patch tests revealed a high prevalence of allergic reactions among patients exposed to CMI-containing formulations . This necessitates stringent regulations regarding its concentration in consumer products.

Environmental Impact

Degradation Studies:

CMI's environmental behavior has been studied extensively to understand its degradation pathways. Research indicates that while CMI is stable under typical conditions, it can be degraded by strong nucleophiles such as sulfides or alkanolamines. The rapid disappearance of CMI in operating cooling water systems suggests that it may be effectively managed within certain environmental contexts .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Cosmetics | Used as an antimicrobial preservative in lotions, shampoos, and makeup removers |

| Industrial Products | Preservative in paints, emulsions, cutting oils |

| Water Treatment | Controls microbial growth in water storage and cooling units |

| Biodiesel Formulations | Acts as a biocide to inhibit microbial growth |

| Research Applications | Used to study microbial resistance mechanisms and environmental impact |

Wirkmechanismus

The mechanism of action of methylchloroisothiazolinone involves the oxidation of thiol-containing residues in microbial cells. This oxidation disrupts essential cellular processes, leading to cell death . The compound targets a wide range of molecular pathways, making it effective against various types of microorganisms. Its bacteriostatic and fungistatic activities are attributed to its ability to inhibit key enzymes and disrupt cell membrane integrity .

Vergleich Mit ähnlichen Verbindungen

Methylchloroisothiazolinon wird oft mit anderen Isothiazolinonen verglichen, wie z. B. Methylisothiazolinon, Benzisothiazolinon, Octylisothiazolinon und Dichlorocthylisothiazolinon . Während alle diese Verbindungen ähnliche biozide Eigenschaften aufweisen, zeichnet sich Methylchloroisothiazolinon durch seine hohe Wirksamkeit und seine breite Aktivität aus. Diese Kombination verstärkt seine antimikrobiellen Eigenschaften und erweitert seinen Anwendungsbereich.

Biologische Aktivität

5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) is a biocide widely used for its antibacterial and antifungal properties. This compound, part of the isothiazolinone family, exhibits significant biological activity that has been the subject of various studies. This article delves into its mechanisms of action, biological effects, case studies, and relevant research findings.

CMIT functions primarily by penetrating microbial cell membranes and interacting with intracellular components. The compound is known to target sulfur-containing proteins and enzymes, leading to the formation of disulfide bonds and impairing cellular functions. The electron-deficient sulfur atom in CMIT reacts with nucleophilic groups in cellular components, resulting in metabolic inhibition and eventual cell death .

Key Mechanisms:

- Intracellular Access: CMIT diffuses through cell membranes to exert its effects.

- Interaction with Proteins: It reacts with thiol groups in proteins, disrupting their function.

- Metabolic Inhibition: Initial reversible inhibition can lead to irreversible damage with prolonged exposure.

Biological Activity

The biological activity of CMIT has been evaluated through various studies, focusing on its efficacy against different bacterial strains and its cytotoxic effects on human cells.

Minimum Inhibitory Concentration (MIC)

Research indicates that CMIT demonstrates effective antimicrobial activity across various bacterial strains. The MIC values for selected bacteria were found to be consistent, suggesting that CMIT maintains its efficacy regardless of the bacterial species tested .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Salmonella salmoneum | 0.5 |

| Lysinibacillus sphaericus | 0.5 |

| Achromobacter lwoffii | 0.5 |

Cytotoxic Effects

Studies have shown that CMIT can induce cytotoxicity in human cell lines, including liver and neuronal cells. For instance, exposure to CMIT significantly impaired glutathione metabolism in HepG2 liver cells, indicating potential hepatotoxic effects .

Cytotoxicity Findings:

- Cell Line Used: HepG2 (human liver)

- Effects Observed: Impaired cellular thiol reduction potential; morphological changes indicative of necrosis.

Respiratory Sensitization

Two notable case studies reported lung injuries associated with exposure to CMIT in young children. Both cases involved significant respiratory distress following exposure to household products containing CMIT/MIT (Methylisothiazolinone). The patients exhibited symptoms such as cough, sputum production, and pneumothorax, highlighting the potential for severe respiratory sensitization due to this compound .

Case Summaries:

- Case 1: A 6-month-old girl experienced acute bronchiolitis after exposure to CMIT-containing products.

- Case 2: Her twin sister developed dyspnea requiring mechanical ventilation after similar exposure.

Toxicological Profiles

The toxicological profile of CMIT indicates a range of adverse effects beyond respiratory issues. It has been linked to allergic contact dermatitis in occupational settings due to its widespread use as a preservative in cosmetics and industrial applications .

Toxicological Findings:

- Allergic Reactions: Documented cases of dermatitis among workers exposed to products containing CMIT.

- Cytotoxicity: Induction of pro-inflammatory responses and potential carcinogenic effects noted in various studies.

Eigenschaften

IUPAC Name |

5-chloro-2-methyl-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNOS/c1-6-4(7)2-3(5)8-6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNRXBZYEKSXIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26530-03-0 (hydrochloride) | |

| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026172554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9034286 | |

| Record name | 5-Chloro-2-methyl-3(2H)-isothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

Solubility in g/100 mL solvent: water, infinite, In water, 706-751 g/L at 20 °C, Solubility in g/100 mL solvent: ethyl acetate, 4.31; methanol, 4.40, toluene, 4.07; hexane, 0.28, In ethyl acetate, 38.06 g/L at 10 °C | |

| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

For a mixture of 5-chloro-2-methyl-3(2H)-isothiazolone and 2-methyl-3(2H)-isothiazolone: Clear light amber liquid; density: 1.256 - 1.296 g/mL at 20-25 °C; viscosity: 11.4 cP at 25.7 °C | |

| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.018 mm Hg at 25 °C | |

| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ligroin (60-90 °C) | |

CAS No. |

26172-55-4 | |

| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26172-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026172554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylchloroisothiazolinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14197 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Chloro-2-methyl-3(2H)-isothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-methyl-2H-isothiazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLCHLOROISOTHIAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEL7T5QRPN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

54-55 °C | |

| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.